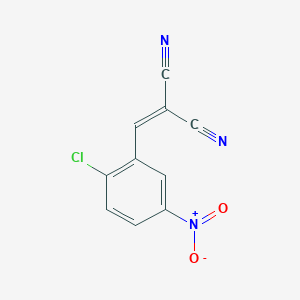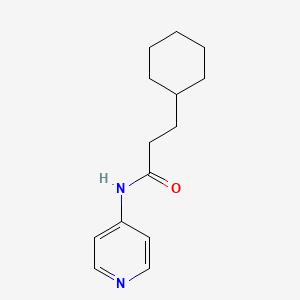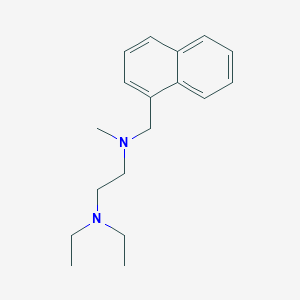
N,N-diethyl-N'-methyl-N'-(1-naphthylmethyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N'-methyl-N'-(1-naphthylmethyl)-1,2-ethanediamine, commonly known as DENE, is a chiral ligand that has been extensively studied for its potential applications in asymmetric catalysis. DENE is a bidentate ligand that can form stable complexes with various transition metals, and its unique structure allows for high selectivity in catalytic reactions.
Mechanism of Action
DENE acts as a chiral ligand by coordinating with transition metals to form stable complexes. The chiral nature of DENE allows for high selectivity in catalytic reactions, as the ligand can influence the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DENE, as it is primarily used in laboratory settings for catalytic reactions. However, studies have shown that DENE is relatively non-toxic and has low environmental impact.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DENE in catalytic reactions is its high selectivity, which allows for the production of chiral compounds with high enantiomeric purity. Additionally, DENE is relatively easy to synthesize and is stable under a wide range of reaction conditions. However, one limitation of using DENE is its relatively low reactivity compared to other chiral ligands, which can limit its effectiveness in certain reactions.
Future Directions
There are several potential future directions for research on DENE and its applications in catalysis. One area of interest is the development of new synthetic methods for DENE and related ligands, which could lead to improved selectivity and reactivity. Additionally, further studies on the mechanism of action of DENE and its complexes could provide insights into the design of new catalysts with enhanced performance. Finally, there is potential for the application of DENE in other fields, such as materials science and drug discovery, where its chiral properties could be useful.
Synthesis Methods
The synthesis of DENE involves a multi-step process that typically begins with the reaction of 1-naphthaldehyde with diethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with N-methyl-1,2-ethanediamine to form the final product.
Scientific Research Applications
DENE has been widely used in catalytic asymmetric synthesis, particularly in the production of chiral amines and amino alcohols. It has also been used in the synthesis of chiral phosphine ligands, which have applications in asymmetric hydrogenation and other catalytic reactions.
properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-4-20(5-2)14-13-19(3)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,4-5,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYNFWXRLBTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
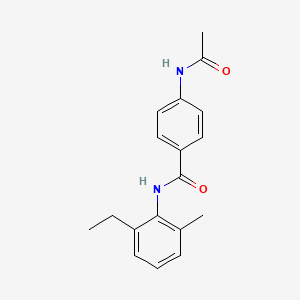
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
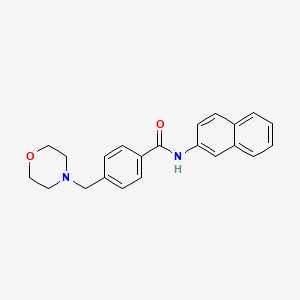
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
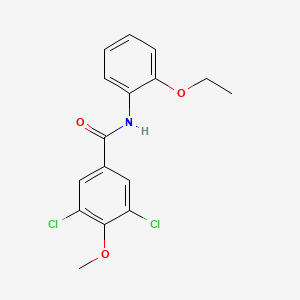
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
